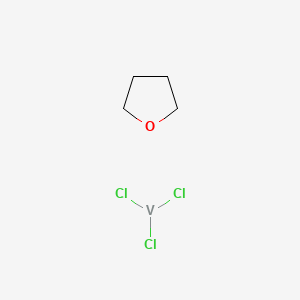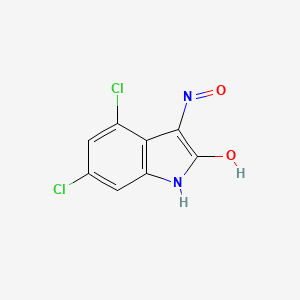
CESIUM TETRACHLOROALUMINATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cesium tetrachloroaluminate is an inorganic compound with the chemical formula CsAlCl₄. It is composed of cesium, aluminum, and chlorine atoms. This compound is known for its high thermal stability and solubility in water and organic solvents. It forms a colorless solution and is often used in various industrial and research applications due to its unique properties .
Vorbereitungsmethoden
Cesium tetrachloroaluminate can be synthesized through the reaction of cesium hydroxide and aluminum tetrachloride in an appropriate solvent. The preparation process must be carried out under an inert gas such as argon to prevent unwanted reactions. The reaction temperature and time need to be carefully controlled to ensure the successful formation of the compound . Industrial production methods typically involve similar processes but on a larger scale, with additional purification steps to achieve high purity levels.
Analyse Chemischer Reaktionen
Cesium tetrachloroaluminate undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a catalyst in organic synthesis, facilitating the substitution of functional groups in organic molecules.
Catalytic Reactions: It is used in catalytic reactions, particularly in the preparation of electronic materials and thin film growth.
Common reagents used in these reactions include organic solvents and other halide compounds. The major products formed from these reactions depend on the specific reactants and conditions used.
Wissenschaftliche Forschungsanwendungen
Cesium tetrachloroaluminate has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis and various catalytic reactions.
Biology: It can be used in the preparation of biological samples for analysis.
Industry: It is used in the preparation of electronic materials, such as thin films and semiconductor devices
Wirkmechanismus
The mechanism of action of cesium tetrachloroaluminate involves its ability to act as a Lewis acid, facilitating the formation of activated electrophiles in catalytic reactions. This property makes it an effective catalyst in various organic synthesis processes. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Cesium tetrachloroaluminate is similar to other tetrachloroaluminates, such as lithium tetrachloroaluminate and sodium tetrachloroaluminate. it is unique due to its high thermal stability and solubility in both water and organic solvents. This makes it particularly useful in applications requiring high purity and stability .
Similar Compounds
- Lithium tetrachloroaluminate
- Sodium tetrachloroaluminate
- Cesium fluoroaluminate
- Cesium tetrafluoroaluminate
This compound stands out due to its specific properties and versatility in various applications, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
17992-03-9 |
|---|---|
Molekularformel |
AlCl4Cs |
Molekulargewicht |
301.7 g/mol |
IUPAC-Name |
cesium;tetrachloroalumanuide |
InChI |
InChI=1S/Al.4ClH.Cs/h;4*1H;/q+3;;;;;+1/p-4 |
InChI-Schlüssel |
GPVXRQBFOZCUCJ-UHFFFAOYSA-J |
SMILES |
[Al-](Cl)(Cl)(Cl)Cl.[Cs+] |
Kanonische SMILES |
[Al-](Cl)(Cl)(Cl)Cl.[Cs+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(9R,12S,13S,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B579480.png)



![2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene](/img/structure/B579488.png)

![[(4S,4aR,5S,8aS)-3,4a,5-trimethyl-9-oxo-4,5,6,8a-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate](/img/structure/B579494.png)


![1-Ethyl-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]pyridin-1-ium tetrafluoroborate](/img/structure/B579498.png)
